REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:9].CCN(C(C)C)C(C)C.C1N=CN([C:24](N2C=NC=C2)=[O:25])C=1>C(Cl)Cl>[CH3:9][C:3]1[C:2]2[NH:1][C:24](=[O:25])[O:8][C:7]=2[CH:6]=[CH:5][CH:4]=1
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Name
|
|
Quantity
|
25 g
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Type
|
reactant
|
Smiles
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NC1=C(C=CC=C1O)C
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Name
|
|
Quantity
|
70.4 mL
|
Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
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C1=CN(C=N1)C(=O)N2C=CN=C2
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Name
|
|
Quantity
|
1 L
|
Type
|
solvent
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Smiles
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C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
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Details
|
The mixture was stirred for 30 min at 0° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
stirred overnight at RT
|
Duration
|
8 (± 8) h
|
Type
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CUSTOM
|
Details
|
After evaporation of the reaction mixture i
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Type
|
WASH
|
Details
|
down to half the volume, the aqueous phase was washed with water (2×250 mL), 1M aqueous potassium hydrogen sulphate solution (1×250 mL) and again water (1×250 mL)
|
Type
|
CUSTOM
|
Details
|
The organic phase was evaporated down i
|
Type
|
WAIT
|
Details
|
The crude product left as a solid
|
Type
|
CUSTOM
|
Details
|
was triturated with a mixture of diethyl ether and PE
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with PE
|
Type
|
CUSTOM
|
Details
|
dried i
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |